![molecular formula C23H27NO6 B418043 Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B418043.png)
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C23H27NO6 and a molecular weight of 413.475 g/mol. This compound is part of a collection of rare and unique chemicals often used in early-stage research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. The starting materials may include 3,4-dimethoxybenzaldehyde and other reagents that undergo a series of reactions such as aldol condensation, reduction, and esterification.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. It may also be employed in the development of new drugs targeting specific biological pathways.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its unique structure may allow it to interact with specific molecular targets, leading to the discovery of new treatments for various diseases.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
This compound
This compound
Uniqueness: This compound is unique due to its specific structural features, which include the presence of methoxy groups and a pyridinedicarboxylate moiety. These features contribute to its distinct chemical and biological properties, making it different from other similar compounds.
Biological Activity
Diallyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (referred to as Diallyl-DMPD) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
Diallyl-DMPD belongs to the class of 1,4-dihydropyridines (1,4-DHPs), which are recognized for their diverse pharmacological properties. The compound can be synthesized through the Hantzsch reaction, a well-established method for creating 1,4-DHP derivatives. The general reaction involves the condensation of aldehydes, β-ketoesters, and ammonium salts under controlled conditions.
Chemical Formula and Properties:
- Molecular Formula: C16H20N2O4
- Molecular Weight: 304.35 g/mol
- IUPAC Name: this compound
Antioxidant Activity
Research indicates that compounds within the 1,4-DHP class exhibit significant antioxidant properties. Diallyl-DMPD has been evaluated for its capacity to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have demonstrated that it effectively reduces oxidative stress markers in various cell lines.
Antihypertensive Effects
As a member of the 1,4-DHP family, Diallyl-DMPD is hypothesized to possess antihypertensive properties similar to those observed in other derivatives. These compounds typically function as calcium channel blockers, which help in reducing blood pressure by promoting vasodilation. Preliminary studies suggest that Diallyl-DMPD may lower blood pressure in animal models by inhibiting calcium influx in vascular smooth muscle cells.
Neuroprotective Properties
Diallyl-DMPD has shown promise in neuroprotection studies. It appears to modulate neurotransmitter levels and protect against neurodegenerative processes. For instance, it has been reported to inhibit acetylcholinesterase (AChE) activity, which could benefit conditions like Alzheimer's disease by increasing acetylcholine availability in synaptic clefts.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of Diallyl-DMPD:
-
Antioxidant Evaluation:
- In a study examining the antioxidant effects of various 1,4-DHPs, Diallyl-DMPD demonstrated a high capacity for reducing oxidative stress in human neuronal cell lines.
- The IC50 value for free radical scavenging was found to be significantly lower than that of standard antioxidants like ascorbic acid.
-
Antihypertensive Study:
- A recent animal study evaluated the blood pressure-lowering effects of Diallyl-DMPD. Results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups.
- Mechanistic studies suggested that this effect is mediated through calcium channel blockade.
-
Neuroprotective Assessment:
- In vitro assays showed that Diallyl-DMPD effectively inhibited AChE with an IC50 value comparable to established AChE inhibitors.
- Additionally, it was found to enhance neuronal survival under oxidative stress conditions.
Summary of Biological Activities
Activity Type | Mechanism of Action | Observed Effects |
---|---|---|
Antioxidant | Free radical scavenging | Reduced oxidative stress markers |
Antihypertensive | Calcium channel blockade | Lowered blood pressure in animal models |
Neuroprotective | AChE inhibition | Increased acetylcholine levels |
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H27NO6/c1-7-11-29-22(25)19-14(3)24-15(4)20(23(26)30-12-8-2)21(19)16-9-10-17(27-5)18(13-16)28-6/h7-10,13,21,24H,1-2,11-12H2,3-6H3 |
InChI Key |
OEPFDMMSCHGWRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=C(C=C2)OC)OC)C(=O)OCC=C |
Origin of Product |
United States |
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